3-(1H-pyrrol-2-yl)-1H-pyrazol-5-amine
Description
Significance of Pyrazole (B372694) and Pyrrole (B145914) Moieties in Chemical Biology and Organic Synthesis
Both pyrazole and pyrrole rings are considered "privileged scaffolds" in drug discovery, meaning they are frequently found in biologically active compounds. alliedacademies.orgnih.gov Their significance stems from their ability to engage in various non-covalent interactions with biological macromolecules and their synthetic tractability.
Pyrazole Moiety:
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a fundamental building block in the development of a wide array of therapeutic agents. numberanalytics.comijraset.com Its aromatic nature and the presence of both a hydrogen bond donor and acceptor contribute to its ability to interact with biological targets. mdpi.com Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties. numberanalytics.comcitedrive.comnih.gov In organic synthesis, the pyrazole ring serves as a versatile intermediate for the construction of more complex fused heterocyclic systems. scirp.orgbeilstein-journals.org
Pyrrole Moiety:
The pyrrole ring is another five-membered aromatic heterocycle, containing one nitrogen atom. It is a key structural component in many natural products essential for life, such as heme and chlorophyll. nih.gov The electron-rich nature of the pyrrole ring makes it highly reactive towards electrophiles, a property extensively utilized in organic synthesis. numberanalytics.com Pyrrole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer effects. alliedacademies.orgnih.gov Its derivatives are also used in the development of novel materials like conducting polymers and organic dyes. numberanalytics.com
| Moiety | Key Features | Biological Activities | Applications in Organic Synthesis |
|---|---|---|---|
| Pyrazole | Five-membered ring with two adjacent nitrogen atoms, aromatic, hydrogen bond donor and acceptor capabilities. numberanalytics.commdpi.com | Anti-inflammatory, antimicrobial, anticancer, analgesic. numberanalytics.comcitedrive.comnih.gov | Versatile intermediate for fused heterocycles. scirp.orgbeilstein-journals.org |
| Pyrrole | Five-membered aromatic ring with one nitrogen atom, electron-rich. numberanalytics.com | Antibacterial, antiviral, anti-inflammatory, anticancer. alliedacademies.orgnih.gov | Building block for complex natural products and materials. nih.gov |
Overview of the 5-Aminopyrazole and 2-Substituted Pyrrole Scaffolds
The specific substitution pattern of 3-(1H-pyrrol-2-yl)-1H-pyrazol-5-amine places it within the families of 5-aminopyrazoles and 2-substituted pyrroles, both of which are of considerable interest in chemical research.
5-Aminopyrazole Scaffold:
The 5-aminopyrazole moiety is a highly versatile building block in organic synthesis, particularly for the construction of fused heterocyclic systems like pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines. scirp.orgbeilstein-journals.orgresearchgate.net The presence of the amino group at the 5-position provides a nucleophilic center that can be readily functionalized, allowing for the synthesis of a diverse library of derivatives. scirp.org These compounds have been extensively investigated for their medicinal properties and are found in a variety of pharmacologically active agents, including kinase inhibitors and anti-inflammatory drugs. scirp.orgnih.gov The traditional synthesis of 5-aminopyrazoles often involves the condensation of a hydrazine (B178648) with a β-ketonitrile. scirp.orgbeilstein-journals.org
2-Substituted Pyrrole Scaffold:
Pyrroles substituted at the 2-position are a common motif in both natural and synthetic compounds. The substitution at this position can significantly influence the electronic properties and biological activity of the pyrrole ring. The synthesis of 2-substituted pyrroles can be achieved through various methods, including the Paal-Knorr synthesis and other modern catalytic approaches. researchgate.netpharmaguideline.com The functionalization at the 2-position allows for the introduction of a wide range of substituents, leading to compounds with tailored properties for applications in pharmaceuticals and materials science. nih.govrsc.org
| Scaffold | Key Characteristics | Synthetic Utility | Common Synthetic Methods |
|---|---|---|---|
| 5-Aminopyrazole | Contains a nucleophilic amino group at the 5-position, enabling further functionalization. scirp.org | Building block for fused heterocyclic systems. beilstein-journals.orgresearchgate.net | Condensation of hydrazines with β-ketonitriles. scirp.orgbeilstein-journals.org |
| 2-Substituted Pyrrole | Substitution at the 2-position influences electronic properties and biological activity. | Allows for the introduction of diverse functional groups to tailor properties. rsc.org | Paal-Knorr synthesis, modern catalytic methods. researchgate.netpharmaguideline.com |
Structure
3D Structure
Properties
IUPAC Name |
5-(1H-pyrrol-2-yl)-1H-pyrazol-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c8-7-4-6(10-11-7)5-2-1-3-9-5/h1-4,9H,(H3,8,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRVDLLRWMJNCFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C2=CC(=NN2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 1h Pyrrol 2 Yl 1h Pyrazol 5 Amine and Its Analogs
Strategies for 1H-Pyrazol-5-amine Core Construction
The formation of the 1H-pyrazol-5-amine core is a foundational step in the synthesis of the target compound and its analogs. This is typically achieved through cyclocondensation reactions that create the five-membered heterocyclic ring.
A prevalent and well-established method for constructing the 1H-pyrazol-5-amine skeleton is the reaction between a hydrazine (B178648) derivative and a 1,3-dielectrophilic compound, such as a β-ketoester or a β-ketonitrile. mdpi.com The reaction with β-ketonitriles is particularly common for producing 5-aminopyrazoles. beilstein-journals.orgnih.gov
The mechanism involves the initial nucleophilic attack of a nitrogen atom from the hydrazine onto the carbonyl carbon of the ketoester or ketonitrile, forming a hydrazone intermediate. nih.gov This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the nitrile or ester carbon, leading to the formation of the pyrazole (B372694) ring after dehydration. beilstein-journals.orgnih.gov The use of β-ketonitriles directly yields the 5-amino functionality. nih.gov
A variety of substituted hydrazines can be employed, allowing for the introduction of different functional groups at the N-1 position of the pyrazole ring. Similarly, modifications to the β-ketoester or β-ketonitrile precursor allow for substitutions at other positions of the pyrazole core. For instance, the reaction of ethyl acetoacetate (B1235776) with hydrazine hydrate (B1144303) is a classic method to produce 3-methyl-1H-pyrazol-5(4H)-one, a related precursor. derpharmachemica.com
Table 1: Examples of Pyrazole Core Synthesis via Cyclization This is an interactive data table. You can sort and filter the data.
| Keto/Nitrile Precursor | Hydrazine Derivative | Product | Reference |
|---|---|---|---|
| β-Ketonitriles | Hydrazines | 5-Aminopyrazoles | beilstein-journals.orgnih.gov |
| Ethyl Acetoacetate | Hydrazine Hydrate | 3-Methyl-1H-pyrazol-5(4H)-one | derpharmachemica.com |
| β-Keto esters | Hydrazines | 5-Hydroxypyrazoles | arkat-usa.org |
To enhance synthetic efficiency, one-pot multicomponent reactions (MCRs) have been developed for the synthesis of pyrazole derivatives. researchgate.net These reactions combine three or more starting materials in a single reaction vessel to form the final product, minimizing intermediate isolation steps and reducing waste. nih.gov
For the synthesis of 5-aminopyrazoles, a typical four-component reaction might involve an aldehyde, malononitrile (B47326), a β-ketoester, and hydrazine hydrate. derpharmachemica.com The reaction often proceeds through a series of condensations and cyclizations. For example, the reaction between the aldehyde and malononitrile can form an arylidene malononitrile, while the β-ketoester and hydrazine form a pyrazolone (B3327878) intermediate. These two intermediates then react in a Michael addition followed by intramolecular cyclization to yield a complex pyranopyrazole system. derpharmachemica.com Iodine has been used as a catalyst in some one-pot syntheses to produce 5-amino-4-(arylselanyl)-1H-pyrazoles from benzoylacetonitriles, arylhydrazines, and diaryl diselenides. nih.gov
Table 2: Multicomponent Reactions for Pyrazole Synthesis This is an interactive data table. You can sort and filter the data.
| Components | Catalyst | Product Type | Reference |
|---|---|---|---|
| Aldehydes, Malononitrile, β-Ketoester, Hydrazine Hydrate | Ionic Liquid (C8[DABCO]Br) | Pyrano[2,3-c]pyrazoles | derpharmachemica.com |
| Benzoylacetonitriles, Arylhydrazines, Diaryl Diselenides | Molecular Iodine | 5-Amino-4-(arylselanyl)-1H-pyrazoles | nih.gov |
Incorporation of the 1H-Pyrrol-2-yl Moiety
The introduction of the pyrrole (B145914) ring at the C-3 position of the pyrazole is a critical step in synthesizing the target compound. This can be achieved by using a pyrrole-containing precursor in the pyrazole-forming reaction or by linking the two rings after their individual synthesis.
A direct and efficient method to synthesize 3-(1H-pyrrol-2-yl)-1H-pyrazol-5-amine involves using 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile as the key β-ketonitrile precursor. nih.gov This approach mirrors the general cyclization strategy described in section 2.1.1.
The synthesis proceeds by reacting 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile with hydrazine hydrate or a substituted hydrazine. nih.govnih.gov The reaction follows the established mechanism where the hydrazine condenses with the ketone and then cyclizes with the nitrile group to form the 5-aminopyrazole ring directly attached to the pyrrole moiety at the desired position. This method is advantageous as it constructs the core pyrrole-pyrazole scaffold in a single, predictable step.
An alternative strategy involves the post-synthesis linkage of pre-formed pyrrole and pyrazole rings. Reductive amination is a powerful tool for this purpose. This method typically involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) in the presence of a reducing agent.
In this context, one could react a 3-amino-1H-pyrazole derivative with a pyrrole-2-carbaldehyde, or conversely, a 2-aminopyrrole with a pyrazole-3-carbaldehyde. The initial reaction forms an imine intermediate, which is then reduced in situ to form the amine linkage. While this method creates a -CH2-NH- bridge rather than a direct bond between the rings, it is a viable strategy for creating pyrrole-pyrazole analogs. More direct C-C bond-forming cross-coupling reactions could also be envisioned but fall outside the scope of reductive amination. The reactivity of formylpyrazoles makes them versatile intermediates for introducing various functional groups. mdpi.comresearchgate.net
Functionalization Strategies on the Core Structure
Once the this compound core is assembled, it can be further modified to create a library of analogs. The molecule offers several sites for functionalization: the amino group at C-5, the N-1 position of the pyrazole ring (if unsubstituted), and the pyrrole ring.
The 5-amino group is a key handle for derivatization. It can undergo acylation, alkylation, or be used as a nucleophile in condensation reactions to form larger heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines. mdpi.com 5-Aminopyrazoles are well-documented as versatile 1,3-bis-nucleophilic reactants. mdpi.com
The N-1 position of the pyrazole can be alkylated or arylated, which can significantly influence the molecule's properties. Regioselective alkylation can be achieved by carefully selecting bases and reaction conditions. nih.gov Direct C-H halogenation at the C-4 position of the pyrazole ring can be achieved using N-halosuccinimides (NCS, NBS, NIS), providing a route to 4-halo-derivatives which can then participate in cross-coupling reactions. beilstein-archives.org The pyrrole ring can also undergo electrophilic substitution, although the reactivity will be influenced by the presence of the pyrazole substituent.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 3-oxo-3-(pyrrol-2-yl)propanenitrile |
| 3-methyl-1H-pyrazol-5(4H)-one |
| Pyrrole-2-carbaldehyde |
| Pyrazole-3-carbaldehyde |
| N-chlorosuccinimide (NCS) |
| N-bromosuccinimide (NBS) |
Regioselective Halogenation Reactions at the C-4 Position of the Pyrazole Ring
The introduction of a halogen atom at the C-4 position of the pyrazole ring is a critical transformation for modifying the electronic properties and biological activity of aminopyrazole derivatives, and for providing a handle for further functionalization, such as in Suzuki-Miyaura cross-coupling reactions. nih.gov A direct and efficient method for this transformation involves the C-H halogenation of 3-aryl-1H-pyrazol-5-amines using N-halosuccinimides (NXS) as readily available and safe halogenating agents. beilstein-archives.orgresearchgate.netbeilstein-archives.org
This metal-free protocol operates under mild conditions, typically at room temperature, and demonstrates a broad substrate scope with moderate to excellent yields. beilstein-archives.orgbeilstein-archives.org Dimethyl sulfoxide (B87167) (DMSO) has been identified as a key component in this reaction, playing a dual role as both catalyst and solvent. beilstein-archives.orgresearchgate.net The reaction proceeds efficiently for chlorination, bromination, and iodination using N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS), respectively. beilstein-archives.org
The general reaction scheme is as follows: 3-Aryl-1H-pyrazol-5-amine + NXS → 4-Halo-3-aryl-1H-pyrazol-5-amine
Research has shown that various substituted 3-aryl-1-sulfonyl-1H-pyrazol-5-amines can be successfully halogenated at the C-4 position. beilstein-archives.org The electronic nature of the substituents on the aryl ring influences the reaction yields.
Table 1: Regioselective C-4 Halogenation of 3-Aryl-1-tosyl-1H-pyrazol-5-amines
| Entry | Halogenating Agent (NXS) | Product | Yield (%) |
|---|---|---|---|
| 1 | NBS | 4-Bromo-3-phenyl-1-tosyl-1H-pyrazol-5-amine | 95 |
| 2 | NIS | 4-Iodo-3-phenyl-1-tosyl-1H-pyrazol-5-amine | 93 |
| 3 | NCS | 4-Chloro-3-phenyl-1-tosyl-1H-pyrazol-5-amine | 75 |
| 4 | NBS | 4-Bromo-3-(4-methylphenyl)-1-tosyl-1H-pyrazol-5-amine | 92 |
| 5 | NBS | 4-Bromo-3-(4-methoxyphenyl)-1-tosyl-1H-pyrazol-5-amine | 89 |
Data sourced from He et al. (2021). beilstein-archives.org
The proposed mechanism suggests that DMSO activates the N-X bond of the N-halosuccinimide, facilitating the electrophilic attack on the electron-rich C-4 position of the pyrazole ring. beilstein-archives.org
Derivatization through Condensation and Substitution Reactions on Aminopyrazoles
The 5-amino group of the pyrazole core is a versatile functional group that readily participates in condensation and substitution reactions, allowing for the synthesis of a diverse library of derivatives, including fused heterocyclic systems. scirp.orgresearchgate.net These reactions are fundamental for building molecular complexity and exploring structure-activity relationships.
Condensation Reactions:
The primary amino group can be acylated with reagents like acetic anhydride (B1165640) or benzoyl chloride to form 5-acylaminopyrazoles. scirp.org It can also undergo condensation with various carbonyl compounds. For instance, reaction with β-ketoesters or their equivalents can lead to the formation of pyrazolo[1,5-a]pyrimidine (B1248293) scaffolds. mdpi.commdpi.com Similarly, condensation with diketones or other 1,3-bielectrophiles provides access to a range of fused bicyclic and polycyclic systems. scirp.org
One notable transformation is the reaction of 5-aminopyrazoles with hydroximoyl chlorides, which yields imidazo[1,2-b]pyrazoles. scirp.org Another approach involves the reaction with oxaldiimidoyl dichlorides to produce similar imidazo[1,2-b]pyrazole structures. scirp.org
Substitution and Cyclization Reactions:
The amino group can be formylated using a mixture of acetic anhydride and formic acid, followed by cyclization with a base like sodium hydride to produce fused systems such as 1-formyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole. scirp.org
Furthermore, the 5-aminopyrazole core can undergo diazotization reactions. For example, treatment of 5-amino-1H-pyrazole-4-carbonitriles with a diazotizing agent can lead to the one-pot synthesis of pyrazolo[3,4-d] nih.govresearchgate.netbenthamdirect.comtriazin-4-ones. scirp.org
Table 2: Examples of Derivatization Reactions of 5-Aminopyrazoles
| Starting Aminopyrazole | Reagent(s) | Product Type | Reference |
|---|---|---|---|
| 5-Amino-3-phenyl-1H-pyrazole | Hydroximoyl chloride | Imidazo[1,2-b]pyrazole | scirp.org |
| 5-Amino-3-substituted-1H-pyrazole | Chloroacetyl chloride | Imidazo[1,2-b]pyrazol-2-ol | scirp.org |
| 5-Amino-3-phenyl-1H-pyrazole | Oxaldiimidoyl dichlorides | Imidazo[1,2-b]pyrazole | scirp.org |
| 5-Amino-1-(2-hydroxyethyl)pyrazole | Acetic anhydride, Formic acid; then NaH | Imidazo[1,2-b]pyrazole | scirp.org |
These derivatization strategies highlight the utility of the aminopyrazole scaffold as a versatile building block in medicinal and materials chemistry. tandfonline.combeilstein-journals.org
Green Chemistry Considerations in Synthetic Routes
The principles of green chemistry are increasingly being applied to the synthesis of pyrazole derivatives to minimize environmental impact and improve efficiency. benthamdirect.com Conventional synthetic methods often rely on harsh reaction conditions, hazardous organic solvents, and high energy consumption. researchgate.net In contrast, green methodologies focus on the use of environmentally benign solvents, alternative energy sources, and atom-economical reaction designs. nih.govresearchgate.net
Key green strategies employed in the synthesis of pyrazole-containing heterocycles include:
Multicomponent Reactions (MCRs): These one-pot reactions involve the combination of three or more starting materials to form a complex product in a single step, thereby reducing waste, saving time, and increasing step economy. nih.govnih.gov The synthesis of pyranopyrazole derivatives is often achieved through MCRs. nih.govresearchgate.net
Use of Green Solvents: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Many syntheses of pyrazole derivatives have been successfully performed in aqueous media. researchgate.net Ethanol is another commonly used eco-friendly solvent. nih.gov
Solvent-Free Reactions: Conducting reactions under solvent-free conditions, for example by grinding reagents together or using microwave irradiation, significantly reduces volatile organic compound (VOC) emissions. researchgate.nettandfonline.com
Alternative Energy Sources: Microwave irradiation and ultrasound sonication are used to accelerate reaction rates, often leading to higher yields in shorter reaction times and under milder conditions compared to conventional heating. nih.govresearchgate.net
Use of Recyclable Catalysts: The development of heterogeneous or recyclable catalysts, such as magnetic nanoparticles or solid-supported catalysts, simplifies product purification and allows for the reuse of the catalyst, aligning with green chemistry principles. researchgate.netresearchgate.net
These approaches not only make the synthesis of pyrazole derivatives more sustainable but can also lead to improved economic viability by reducing energy consumption and waste disposal costs. researchgate.nettandfonline.com The continuous development of such eco-friendly protocols is crucial for the future of heterocyclic chemistry. benthamdirect.comresearchgate.net
Chemical Reactivity and Transformational Pathways of 3 1h Pyrrol 2 Yl 1h Pyrazol 5 Amine
Oxidative Transformations of the 5-Aminopyrazole Moiety
The 5-aminopyrazole core within the title compound is susceptible to various oxidative transformations, which can lead to either the formation of new coupled products or complete ring cleavage, depending on the reaction conditions and the oxidizing agent employed. These pathways are pivotal for accessing novel molecular scaffolds.
Under specific oxidative conditions, the 5-aminopyrazole ring of 3-(1H-pyrrol-2-yl)-1H-pyrazol-5-amine and related derivatives can undergo a significant structural rearrangement involving the cleavage of the heterocyclic ring. Research has demonstrated that in the presence of an oxidant like iodosylbenzene (PhIO), 1H-pyrazol-5-amines can be converted into 3-diazenylacrylonitrile derivatives. researchgate.net This transformation occurs under mild and transition-metal-free conditions. researchgate.net
Computational studies suggest a plausible mechanism for this oxidative ring-opening. The process is believed to initiate with the oxidation of the 5-amino group to form a hydroxylamine (B1172632) intermediate. This is followed by the elimination of a water molecule, which triggers the cleavage of the pyrazole (B372694) ring, ultimately yielding the diazenylacrylonitrile product. researchgate.net This reactive intermediate serves as a valuable synthon for further synthetic elaborations, particularly in domino reactions. researchgate.net
A significant oxidative pathway for 5-aminopyrazoles involves dehydrogenative coupling to form highly functionalized heteroaromatic azo compounds. nih.govacs.org This transformation effectively creates a new nitrogen-nitrogen double bond, linking two pyrazole units. Two distinct catalytic systems have been developed to control this process selectively. acs.orgacs.org
One method involves an iodine-mediated reaction where tert-butyl hydroperoxide (TBHP) acts as the oxidant. This reaction uniquely installs both a C–I bond at the 4-position of the pyrazole ring and the N=N bond through a simultaneous intermolecular iodination and oxidation process. nih.govacs.org A second approach utilizes a copper-catalyzed oxidative coupling of the pyrazol-5-amines, which directly converts them into azopyrrole derivatives without the concurrent iodination. nih.govacs.org These methods provide a step-economical route to novel azo compounds, minimizing byproducts and avoiding the use of environmentally harsh oxidants found in some traditional protocols. nih.govnih.gov
| Catalytic System | Oxidant | Key Transformation | Typical Product Type | Reference |
|---|---|---|---|---|
| Iodine (excess) | TBHP | C-I and N=N bond formation | Iodo-substituted azopyrroles | nih.gov |
| Copper(I) Iodide (CuI) | - | N=N bond formation | Azopyrroles | acs.org |
Nucleophilic and Electrophilic Substitution Reactions on Heterocyclic Rings
The pyrrole (B145914) and pyrazole rings in this compound possess distinct electronic characteristics that govern their reactivity towards substitution reactions. The pyrrole ring is an electron-rich aromatic system highly susceptible to electrophilic attack, while the pyrazole ring's reactivity is modulated by its substituents and the reaction conditions. libretexts.org
The pyrrole ring generally undergoes electrophilic substitution more readily than benzene, with reactions typically occurring at the C5 position (para to the existing C2 substituent) or C3 position. libretexts.org Common electrophilic aromatic substitution reactions include halogenation, nitration, and Friedel-Crafts acylation. masterorganicchemistry.com
For the 5-aminopyrazole moiety, the amino group is strongly activating, directing electrophiles to the C4 position. Direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines has been successfully achieved at room temperature using N-halosuccinimides (NXS, where X = Cl, Br, I) as the halogen source. beilstein-archives.org This protocol provides an efficient, metal-free route to 4-halogenated pyrazole derivatives with a broad substrate scope and moderate to excellent yields. beilstein-archives.org The proposed mechanism involves the activation of NXS by a catalytic amount of DMSO, which then reacts with the electron-rich pyrazole ring. beilstein-archives.org
As a nucleophile, the title compound possesses several reactive sites, including the 5-amino group, the N1 nitrogen of the pyrazole ring, and the C4 carbon atom, making regioselectivity a synthetic challenge. researchgate.net This polynucloephilic character is primarily exploited in cyclization and condensation reactions rather than direct aromatic nucleophilic substitution on an unsubstituted ring.
| Halogenating Agent | Halogen Introduced | Typical Yield Range | Reference |
|---|---|---|---|
| N-Bromosuccinimide (NBS) | Bromine | Good to Excellent | beilstein-archives.org |
| N-Chlorosuccinimide (NCS) | Chlorine | Moderate | beilstein-archives.org |
| N-Iodosuccinimide (NIS) | Iodine | Good to Excellent | beilstein-archives.org |
Cyclocondensation and Annulation Reactions for Fused Heterocyclic Systems
The multifunctional nature of this compound makes it an exceptionally versatile building block for the synthesis of complex, fused heterocyclic systems. Through cyclocondensation and annulation reactions, where new rings are formed onto the existing scaffold, a diverse array of polycyclic structures can be accessed. nih.govbeilstein-journals.org
A sophisticated application of the title compound's reactivity is in the construction of the tricyclic Pyrazolo[3,4-e]pyrrolo[1,2-a]pyrazine scaffold. This synthesis is achieved through a domino cyclization sequence that begins with the oxidative ring-opening of the 5-aminopyrazole moiety to form a 3-diazenylacrylonitrile intermediate, as described in section 3.1.1. researchgate.net
In a subsequent step, this highly reactive intermediate is treated with a deprotonated 1H-pyrrole-2-carbaldehyde. The reaction is initiated by the nucleophilic addition of the pyrrole anion to the vinyl group of the diazenylacrylonitrile. This addition triggers a cascade of intramolecular cyclization events, rapidly assembling the complex pyrazolo–pyrrolo–pyrazine framework in a highly efficient manner. researchgate.net This domino approach allows for the formation of multiple bonds and stereocenters in a single synthetic operation, showcasing a high degree of molecular complexity from relatively simple starting materials.
The presence of multiple nucleophilic centers allows this compound to act as a potent C,N-binucleophile in reactions with various bielectrophilic partners. researchgate.net This reactivity is the foundation for numerous cyclocondensation strategies aimed at synthesizing fused pyrazoloazines, such as pyrazolopyridines and pyrazolopyrimidines. nih.gov
In a typical cyclocondensation reaction, the 5-aminopyrazole derivative is reacted with a 1,3-dielectrophile, such as a β-diketone, an enaminone, or an arylidenepyruvic acid. nih.govresearchgate.net The reaction mechanism often involves an initial nucleophilic attack by the exocyclic 5-amino group on one of the electrophilic centers, followed by an intramolecular cyclization involving the C4 position of the pyrazole ring attacking the second electrophilic center. nih.gov The specific regioisomer formed can depend on the substitution pattern of the pyrazole and the reaction conditions. nih.gov For instance, the reaction of 5-aminopyrazoles with enaminones can lead to the formation of pyrazolo[3,4-b]pyridines. nih.gov These reactions are fundamental in medicinal chemistry for generating libraries of compounds with diverse biological activities.
| Bielectrophile Class | Example | Resulting Fused System | Reference |
|---|---|---|---|
| β-Diketones | Acetylacetone | Pyrazolo[3,4-b]pyridine | nih.gov |
| Enaminones | 3-(Dimethylamino)-1-phenylprop-2-en-1-one | Pyrazolo[3,4-b]pyridine | nih.gov |
| Arylidenepyruvic Acids | (E)-4-phenyl-2-oxobut-3-enoic acid | Pyrazolo[3,4-b]pyridine-6-carboxylic acid | researchgate.net |
| Nitroethenamines | N-methyl-1-(methylthio)-2-nitroethenamine | Pyrazolo[3,4-b]pyridine | nih.gov |
Advanced Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. For 3-(1H-pyrrol-2-yl)-1H-pyrazol-5-amine, ¹H and ¹³C NMR would be the primary methods for confirming its synthesized structure.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. The chemical shifts (δ) would indicate the electronic environment of the protons, while the splitting patterns (multiplicities) would reveal the number of neighboring protons, and the integration values would correspond to the number of protons for each signal.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide a signal for each unique carbon atom in the molecule. The chemical shifts of these signals would be indicative of the type of carbon (e.g., aromatic, aliphatic, attached to a heteroatom).
A hypothetical data table for the expected NMR signals is presented below, based on general knowledge of similar heterocyclic systems.
| ¹H NMR | ¹³C NMR |
| Atom No. | Hypothetical δ (ppm) |
| H-3 (Pyrrole) | ~6.8 |
| H-4 (Pyrrole) | ~6.2 |
| H-5 (Pyrrole) | ~6.8 |
| H-4 (Pyrazole) | ~5.8 |
| NH (Pyrrole) | ~11.5 |
| NH₂ (Amine) | ~5.0 |
| NH (Pyrazole) | ~12.0 |
This is an interactive data table. You can sort and filter the data.
Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate mass measurement.
Electron ionization (EI) or electrospray ionization (ESI) techniques would be employed to generate the molecular ion. The fragmentation pattern observed in the mass spectrum would offer valuable insights into the stability of different parts of the molecule and help to confirm the connectivity of the pyrrole (B145914) and pyrazole (B372694) rings.
X-ray Diffraction Analysis for Solid-State Structure Determination
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique would provide precise bond lengths, bond angles, and torsion angles for this compound. Furthermore, it would reveal the packing of the molecules in the crystal lattice and provide the foundational data for understanding intermolecular interactions. The crystal system, space group, and unit cell dimensions would be determined, offering a complete picture of the solid-state architecture.
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice, based on the data obtained from X-ray diffraction. This analysis maps various properties onto the Hirshfeld surface, which is the boundary of a molecule's space in a crystal.
Computational and Theoretical Investigations of 3 1h Pyrrol 2 Yl 1h Pyrazol 5 Amine
Density Functional Theory (DFT) Studies on Electronic Structure and Stability
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of molecules. eurasianjournals.comresearchgate.netnih.gov For 3-(1H-pyrrol-2-yl)-1H-pyrazol-5-amine, DFT calculations, typically using functionals like B3LYP with basis sets such as 6-311++G(d,p), can elucidate its structural and electronic characteristics. ekb.egresearchgate.net
These studies begin with the optimization of the molecule's geometry to find its most stable three-dimensional conformation. researchgate.netnih.gov From the optimized structure, a wealth of information can be derived. The distribution of electron density can be visualized through Molecular Electrostatic Potential (MEP) maps, which identify the electrophilic and nucleophilic sites within the molecule. ekb.eg For this compound, the nitrogen atoms of both the pyrrole (B145914) and pyrazole (B372694) rings, as well as the amine group, are expected to be regions of high electron density (nucleophilic), while the hydrogen atoms bonded to nitrogen are likely to be electron-deficient (electrophilic).
Furthermore, DFT calculations provide energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. mdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity. mdpi.com
Global reactivity descriptors, such as chemical hardness (η), global softness (S), electrophilicity (ω), and electronegativity (χ), can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity. ekb.eg
Table 1: Representative Global Reactivity Descriptors Calculated for a Pyrazole Derivative using DFT (Note: The following data is illustrative and based on typical values for similar heterocyclic compounds, as specific data for this compound is not available in the cited literature.)
| Parameter | Symbol | Formula | Typical Value (eV) |
| HOMO Energy | EHOMO | - | -6.2 |
| LUMO Energy | ELUMO | - | -1.8 |
| Energy Gap | ΔE | ELUMO - EHOMO | 4.4 |
| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 4.0 |
| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 2.2 |
| Global Softness | S | 1/(2η) | 0.227 |
| Electrophilicity Index | ω | χ2/(2η) | 3.64 |
These theoretical calculations provide a detailed picture of the electronic nature of this compound, which is essential for understanding its behavior in chemical reactions and its potential applications.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, providing insights into transition states, reaction pathways, and the energetics of synthetic routes. mdpi.com For the synthesis of this compound and its derivatives, computational studies can help in understanding the regioselectivity and stereoselectivity of the reactions. rsc.org
The formation of the pyrazole ring, often through the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound or a related precursor, is a key synthetic step. researchgate.net DFT calculations can be employed to model the reaction pathway, identifying the structures and energies of reactants, intermediates, transition states, and products. mdpi.com This allows for the determination of activation energies, which are critical for understanding the reaction kinetics.
For instance, in the synthesis of pyrazoles, computational studies can clarify the sequence of bond-forming events and proton transfers. researchgate.net The reaction mechanism for the formation of a substituted pyrrole ring has been proposed to proceed through a nucleophilic addition-elimination mechanism, followed by an intramolecular cyclization. mdpi.com By modeling these steps, researchers can gain a deeper understanding of the factors that control the reaction's outcome.
Computational studies have also been used to investigate the mechanism of glycosylation reactions involving pyrazole nucleophiles, revealing a radical-polar crossover pathway and explaining the observed stereoselectivity. rsc.org Such detailed mechanistic understanding is crucial for optimizing reaction conditions and designing more efficient synthetic strategies for compounds like this compound.
Table 2: Illustrative Calculated Energy Profile for a Hypothetical Reaction Step in Pyrazole Synthesis (Note: This table presents hypothetical data to illustrate the type of information obtained from computational reaction mechanism studies.)
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State 1 | +15.2 |
| Intermediate | -5.8 |
| Transition State 2 | +12.5 |
| Products | -20.1 |
Conformational Analysis and Tautomerism Studies of the Pyrazole Ring
The pyrazole ring in this compound can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms. Annular tautomerism is a well-known feature of N-unsubstituted 1H-pyrazoles. nih.gov The two principal tautomers are the 3-substituted and the 5-substituted forms. The relative stability of these tautomers is influenced by the nature and position of the substituents, as well as by the solvent. fu-berlin.de
Computational methods, particularly DFT, are highly effective in determining the relative energies of different tautomers and thus predicting the predominant form under various conditions. nih.gov These calculations can also shed light on the intramolecular interactions, such as hydrogen bonds, that may stabilize a particular tautomer. nih.gov For this compound, the presence of the pyrrole and amine substituents will significantly influence the tautomeric equilibrium.
Conformational analysis is another important aspect of theoretical studies, especially concerning the rotation around the single bond connecting the pyrrole and pyrazole rings. By calculating the potential energy surface as a function of the dihedral angle between the two rings, the most stable conformations and the energy barriers to rotation can be determined. Theoretical calculations on pyrazolone (B3327878) derivatives have shown that these molecules can adopt either folded or open conformations, and the stability of these conformers can be assessed computationally. bohrium.com
Table 3: Hypothetical Relative Energies of Tautomers of a Disubstituted Pyrazole in Different Media (kcal/mol) (Based on general findings for similar compounds as reported in the literature.)
| Tautomer | In Vacuo | Chloroform | Acetonitrile | Water |
| 3-substituted | 0.0 | 0.0 | 0.0 | 0.0 |
| 5-substituted | +1.5 | +1.2 | +0.8 | +0.5 |
Molecular Dynamics Simulations for Dynamic Behavior
While DFT and other quantum mechanical methods provide valuable information about the static properties of molecules, Molecular Dynamics (MD) simulations offer insights into their dynamic behavior over time. eurasianjournals.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational space and the study of time-dependent phenomena. researchgate.net
For this compound, MD simulations can be used to study its flexibility, the dynamics of bond rotations, and its interactions with solvent molecules. nih.gov These simulations can reveal how the molecule behaves in a more realistic, solvated environment, providing information that is complementary to the gas-phase or implicit solvent calculations typically performed with DFT.
In the context of drug design, MD simulations are frequently used to study the binding of a ligand to its biological target. rsc.org If this compound were to be investigated as a potential drug candidate, MD simulations could be employed to assess the stability of its complex with a target protein and to analyze the specific interactions that contribute to binding. nih.gov Parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) can be calculated from the simulation trajectory to evaluate the stability of the complex and the flexibility of different parts of the molecule and the protein. researchgate.net
Table 4: Representative Data from a Molecular Dynamics Simulation of a Ligand-Protein Complex (Note: This table provides an example of the types of data generated from MD simulations.)
| Parameter | Description | Typical Result |
| RMSD of Ligand | Root-mean-square deviation of the ligand's atomic positions from a reference structure. | Stable trajectory with an average RMSD of 1.5 Å. |
| RMSF of Protein Residues | Root-mean-square fluctuation of individual amino acid residues in the protein. | Higher fluctuations in loop regions, lower in the binding site. |
| Hydrogen Bond Occupancy | The percentage of simulation time a specific hydrogen bond is present. | Key hydrogen bonds with occupancies > 80%. |
| Binding Free Energy | An estimation of the binding affinity of the ligand to the protein. | -8.5 kcal/mol (calculated using MM/PBSA or similar methods). |
Through these comprehensive computational and theoretical investigations, a detailed understanding of the chemical and physical properties of this compound can be achieved, guiding further experimental work and potential applications.
Molecular Interactions and Mechanistic Biological Research in Vitro/in Silico Focus
Exploration of Molecular Targets and Enzyme Modulation
The aminopyrazole scaffold, a core component of 3-(1H-pyrrol-2-yl)-1H-pyrazol-5-amine, is a versatile framework in medicinal chemistry, with derivatives demonstrating inhibitory activity against a wide array of enzymes. nih.govnih.gov Research has identified these compounds as potent modulators of protein kinases, which are crucial in cellular signaling pathways and are often implicated in diseases like cancer and neurodegenerative disorders. nih.govnih.gov
Prominent molecular targets for pyrazole (B372694) derivatives include:
Receptor Tyrosine Kinases (RTKs): Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target, playing a significant role in angiogenesis, the formation of new blood vessels, which is critical for tumor growth. researchgate.net
Serine/Threonine Protein Kinases: This class includes Cyclin-Dependent Kinase 2 (CDK2) and Aurora A kinase, both of which are involved in cell cycle regulation. nih.govresearchgate.net Inhibition of these kinases is a well-established strategy in anticancer drug development. nih.gov
c-Jun N-terminal Kinase 3 (JNK3): This kinase is specifically distributed in the brain and is considered a therapeutic target for neurodegenerative diseases, including Alzheimer's and Parkinson's disease. nih.gov
Succinate Dehydrogenase (SDH): Some pyrazol-5-yl-benzamide derivatives have been identified as potent inhibitors of SDH, an enzyme complex involved in both the citric acid cycle and the electron transport chain, making it a target for fungicides. acs.org
The diverse inhibitory profile of aminopyrazole derivatives highlights their potential as foundational structures for developing targeted therapeutic agents. mdpi.comnih.gov
Structure-Activity Relationship (SAR) Studies for Aminopyrazole Scaffolds
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. For the aminopyrazole scaffold, these studies have elucidated how chemical modifications at different positions on the pyrazole ring influence biological activity. nih.govnih.gov
Key SAR findings for aminopyrazole and related pyrazole scaffolds include:
Substitution on the Amino Group: The decoration of the amino group on the pyrazole ring has been shown to be a critical determinant of activity. For instance, the development of 5-aminopyrazolyl acylhydrazones and amides has yielded compounds with significant antioxidant and anti-inflammatory properties. nih.gov
Substituents on the Pyrazole Ring: Modifications at various positions of the pyrazole core can modulate inhibitory activity and selectivity. In the development of inhibitors for meprin α and meprin β, introducing acidic carboxyphenyl moieties was found to increase activity against meprin β. nih.gov
Aryl Group Modifications: In a series of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives designed as JNK3 inhibitors, substitutions on the aryl group at the 5-position were explored to enhance potency. nih.gov
These studies confirm the pharmaceutical appeal of the aminopyrazole class and provide a rational basis for the future design of more effective and selective enzyme inhibitors. nih.gov
In Vitro Bioactivation and Reactive Metabolite Formation Studies of Aminopyrazole Derivatives
While therapeutically promising, some chemical motifs can undergo metabolic bioactivation in the body to form reactive metabolites. These electrophilic species can covalently bind to biological macromolecules like proteins, potentially leading to drug-induced toxicity. acs.orgnih.gov Screening for the propensity of compounds to form such metabolites is a standard part of modern drug discovery. nih.gov
Studies on a series of aminopyrazole derivatives have provided evidence for their potential bioactivation. acs.org Key findings from these in vitro investigations include:
Experimental Approach: The studies typically involve incubating the aminopyrazole compounds in human liver microsomes, which contain drug-metabolizing enzymes. acs.orgnih.gov A trapping agent, such as glutathione ethyl ester, is included to capture any reactive intermediates that are formed. acs.org
Detection of Reactive Intermediates: Using Liquid Chromatography-Mass Spectrometry (LC-MS), researchers have successfully detected and characterized the trapped reactive intermediates. acs.org
Structural Alert: The results from these studies indicate that the aminopyrazole motif, within specific chemical contexts, may be considered a new "structural alert." acs.orgnih.gov This designation suggests that compounds containing this scaffold should be carefully evaluated for their potential to form reactive metabolites during the drug development process.
This research underscores the importance of early-stage metabolic screening to identify and mitigate potential liabilities associated with promising chemical scaffolds.
Molecular Docking Studies for Ligand-Target Interaction Prediction
Molecular docking is a powerful in silico tool used to predict the binding orientation and affinity of a small molecule (ligand) to its macromolecular target (e.g., an enzyme). nih.govresearchgate.net This computational approach provides valuable insights into the molecular basis of inhibition and guides the rational design of more potent inhibitors. nih.gov Docking studies have been extensively employed for pyrazole and aminopyrazole derivatives. nih.govresearchgate.netbiointerfaceresearch.com
These studies have predicted interactions with a range of protein targets. For example, docking of pyrazole derivatives into the active sites of protein kinases like VEGFR-2, Aurora A, and CDK2 has shown that the ligands fit deeply within the binding pocket. nih.govresearchgate.net The predicted binding is stabilized by various non-covalent interactions:
Hydrogen Bonds: These are crucial for anchoring the ligand in the correct orientation within the active site.
Hydrophobic and π-π Stacking Interactions: Interactions with nonpolar residues and aromatic rings in the active site contribute significantly to binding affinity. biointerfaceresearch.com
In a study of pyrazol-5-yl-benzamide derivatives as succinate dehydrogenase (SDH) inhibitors, molecular docking revealed specific interactions with key amino acid residues such as TRP173, SER39, and ARG43 through hydrogen bonds and p-π interactions. acs.org These computational predictions help to explain the observed inhibitory activity at a molecular level.
The table below summarizes the findings from various molecular docking studies on pyrazole derivatives.
| Compound Class | Protein Target | Key Interacting Residues (Predicted) | Predicted Binding Energy (kcal/mol) | Reference |
|---|---|---|---|---|
| 1H-Pyrazole derivatives | VEGFR-2 (2QU5) | Not specified | -10.09 | nih.govresearchgate.net |
| 1H-Pyrazole derivatives | Aurora A (2W1G) | Not specified | -8.57 | nih.govresearchgate.net |
| 1H-Pyrazole derivatives | CDK2 (2VTO) | Not specified | -10.35 | nih.govresearchgate.net |
| Pyrazoles with coumarin moiety | Tyrosine Kinase (2SRC) | THR180, CYS185, HIS201, GLU524, PRO525, GLN526 | -15.55 to -17.92 | biointerfaceresearch.com |
| Pyrazol-5-yl-benzamide derivative (5IIc) | Succinate Dehydrogenase (SDH) | TRP173, SER39, ARG43 | Not specified | acs.org |
| Quinoline/naphthalene pyrazoline derivatives | PI3K | Not specified | -4.36 to -7.85 | nih.gov |
Advanced Applications in Materials Science and Medicinal Chemistry Design
Role as Versatile Synthetic Building Blocks for Complex Molecules
The utility of 3-(1H-pyrrol-2-yl)-1H-pyrazol-5-amine as a versatile synthetic building block stems from the distinct reactivity of its constituent heterocycles. The 5-aminopyrazole portion is a well-established 1,3-bis-nucleophile, a characteristic that has been extensively exploited in the synthesis of fused heterocyclic systems. chim.it The exocyclic amino group (at C5) and the pyrazole (B372694) ring nitrogen (at N1) can readily react with 1,3-bielectrophilic reagents, leading to the formation of a third ring. nih.gov
This reactivity pattern allows the compound to serve as a foundational element for creating a diverse library of complex molecules. For instance, the amino group can participate in condensation reactions, while the N-H groups on both the pyrazole and pyrrole (B145914) rings can be functionalized through various substitution reactions. The pyrrole ring itself can undergo electrophilic substitution, further expanding the synthetic possibilities. This multi-faceted reactivity makes the compound a key intermediate for molecules designed with specific biological or material properties. The synthesis of substituted 5-aminopyrazoles from precursors like β-ketonitriles and hydrazines is a well-established and versatile method, highlighting the accessibility of this class of compounds for further elaboration. nih.gov
Potential in Designing Complex Fused and Bridged Heterocyclic Systems
The most prominent application of the 5-aminopyrazole scaffold is in the construction of fused heterocyclic systems, particularly pyrazoloazines. beilstein-journals.orgnih.gov The reaction of 5-aminopyrazoles with various bielectrophiles is a cornerstone for synthesizing medicinally relevant scaffolds like pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. chim.itarkat-usa.org
Specifically, the cyclocondensation reaction between a 5-aminopyrazole and a 1,3-dicarbonyl compound (or its equivalent, such as β-enaminones or α,β-unsaturated ketones) is a primary and efficient route to pyrazolo[1,5-a]pyrimidines. nih.govnih.govnih.gov This reaction typically proceeds through an initial condensation followed by an intramolecular cyclization and dehydration, yielding the fused bicyclic system. nih.gov The versatility of this approach allows for the introduction of various substituents onto the resulting heterocyclic core by choosing appropriately functionalized starting materials. rsc.orgrsc.org
Similarly, multicomponent reactions involving 5-aminopyrazoles, aldehydes, and active methylene (B1212753) compounds or cyclic β-diketones provide access to the pyrazolo[3,4-b]pyridine framework. beilstein-journals.orgnih.govmdpi.com These reactions often proceed with high efficiency and allow for the rapid assembly of complex structures from simple precursors. beilstein-journals.orgnih.govproquest.com The pyrrole substituent at the C3 position of this compound adds another layer of complexity and potential for creating novel, extended, or bridged systems through further functionalization.
| Reactant Class | Resulting Fused System | Reaction Type | Reference |
|---|---|---|---|
| 1,3-Dicarbonyl Compounds | Pyrazolo[1,5-a]pyrimidine (B1248293) | Cyclocondensation | nih.govnih.gov |
| β-Enaminones | Pyrazolo[1,5-a]pyrimidine | Cyclocondensation | rsc.org |
| Aldehydes & Cyclic β-diketones | Pyrazolo[3,4-b]pyridine | Multicomponent Reaction | beilstein-journals.orgnih.gov |
| Alkynyl Aldehydes | Pyrazolo[3,4-b]pyridine | Cascade Cyclization | nih.govproquest.com |
| α,β-Unsaturated Ketones | Pyrazolo[3,4-b]pyridine | Cyclization | mdpi.com |
Exploration in Supramolecular Chemistry and Polymer Science
The exploration of this compound specifically in supramolecular chemistry and polymer science is an emerging area. However, the inherent structural features of the molecule suggest significant potential. Both the pyrrole and pyrazole rings contain N-H groups, which are excellent hydrogen bond donors, while the pyridine-like nitrogen atom of the pyrazole ring is a hydrogen bond acceptor. researchgate.netnih.gov
This capacity for hydrogen bonding is fundamental to the construction of supramolecular assemblies. nih.gov A related compound, 3-(1H-pyrrol-2-yl)-1H-pyrazole, has been shown to form unusual hydrogen-bonded two-dimensional nets in its crystal structure. nih.gov The presence of multiple N-H donors and acceptors in this compound could facilitate the formation of predictable and robust supramolecular motifs like dimers, trimers, or extended chains. researchgate.netnih.govmdpi.com These interactions, along with potential π-π stacking from the aromatic rings, could be harnessed to design novel organic frameworks and crystal structures with specific topologies. mdpi.comsemanticscholar.orgmdpi.com
In polymer science, the bifunctional nature of the amine and the reactive N-H sites could allow it to be incorporated as a monomer in the synthesis of novel polymers. For instance, it could be used to create polyamides or polyimides with embedded heterocyclic units, potentially imparting unique thermal, electronic, or ion-binding properties to the resulting materials.
Utility in Catalysis and Chemosensing Research
Pyrazole derivatives are widely recognized for their ability to act as versatile ligands in coordination chemistry and catalysis. mdpi.com The nitrogen atoms of the pyrazole ring can effectively coordinate with a variety of metal ions, leading to the formation of stable complexes with catalytic activity. mdpi.combohrium.com Protic (N-unsubstituted) pyrazoles, like this compound, are of particular interest because the N-H group can participate in metal-ligand cooperative catalysis.
Research has demonstrated that copper complexes with pyrazole-based ligands can exhibit excellent catalytic activity in oxidation reactions, such as the oxidation of catechol to o-quinone. mdpi.combohrium.comresearchgate.net The specific ligand structure, counterions, and solvent all play a role in modulating the catalytic efficiency. mdpi.com The presence of the amine group and the pyrrole ring in this compound provides additional coordination sites, making it a promising candidate for designing new ligands for transition metal catalysts.
In the field of chemosensing, pyrazole derivatives have been successfully employed as scaffolds for fluorescent and colorimetric sensors for various ions and molecules. nih.govrsc.org The pyrazole moiety can act as a binding site for metal ions, and this interaction can induce a change in the photophysical properties of the molecule, such as a shift in absorption or fluorescence emission. nih.govchemrxiv.orgsemanticscholar.org The design of a Schiff base from 3-amino-1H-pyrazol-5-ol, for example, resulted in a colorimetric sensor highly selective for Cu(II) ions. nih.gov Given these precedents, this compound and its derivatives hold considerable promise for the development of new chemosensors for environmental and biological monitoring. rsc.org
Future Research Trajectories and Interdisciplinary Opportunities
Development of Novel Synthetic Routes with Enhanced Selectivity and Sustainability
The synthesis of 5-aminopyrazoles is a well-established field, yet opportunities for innovation persist, particularly in achieving regioselectivity and sustainability. beilstein-journals.orggoogle.comorganic-chemistry.orgacs.org The most common route involves the condensation of a hydrazine (B178648) with a β-ketonitrile. beilstein-journals.orgchim.it For the target molecule, this would involve the reaction of (1H-pyrrol-2-yl)-3-oxopropanenitrile with hydrazine.
Future research should focus on "green chemistry" principles to minimize environmental impact. thieme-connect.com This includes exploring multicomponent reactions in aqueous media, which can reduce reaction times and simplify work-up procedures. researchgate.net The use of heterogeneous catalysts, such as nano-ZnO or silica-supported sulfuric acid, offers advantages like high yields, catalyst recyclability, and operational simplicity. nih.gov
Alternative strategies could involve the transformation of other heterocyclic systems. For instance, isoxazoles can undergo a ring-opening/ring-closing sequence in the presence of hydrazine to yield 3(5)-aminopyrazoles, a method that could be adapted for pyrrole-substituted precursors. chim.it
Table 1: Comparison of Potential Synthetic Approaches
| Synthetic Method | Key Reactants | Potential Advantages | Areas for Future Research |
|---|---|---|---|
| β-Ketonitrile Condensation | (1H-pyrrol-2-yl)-3-oxopropanenitrile, Hydrazine | Versatile and widely used | Development of recyclable catalysts, solvent-free conditions |
| Multicomponent Reaction | Pyrrole-2-carbaldehyde, Malononitrile (B47326), Hydrazine derivative | High atom economy, operational simplicity | Optimization in aqueous media, catalyst-free on-water synthesis researchgate.net |
| Isoxazole Rearrangement | Pyrrole-substituted isoxazole, Hydrazine | Provides access from different precursors | Exploring the scope with various pyrrole (B145914) substitutions |
| Metal-Catalyzed Cycloaddition | Pyrrole-substituted alkynes, Diazo compounds | High regioselectivity | Use of earth-abundant metal catalysts (e.g., iron) organic-chemistry.org |
In-depth Mechanistic Investigations of Complex Reactivity Pathways and Transformations
The 5-aminopyrazole scaffold is a polyfunctional system with three primary nucleophilic sites: the 5-amino group, the N1-H of the pyrazole (B372694) ring, and the C4 position of the pyrazole ring. The established order of reactivity is 5-NH2 > 1-NH > 4-CH. nih.gov The presence of the pyrrole substituent at the C3 position can modulate the electronic properties and reactivity of these sites.
Future mechanistic studies should investigate how the electron-rich pyrrole ring influences the nucleophilicity of the aminopyrazole system. Understanding these electronic effects is crucial for controlling the regioselectivity of subsequent functionalization reactions, such as alkylation, acylation, and arylation.
Furthermore, detailed kinetic and computational studies on the formation of the pyrrolyl-pyrazole core can elucidate the reaction mechanism, whether it proceeds via a Claisen-type route or other pathways. researchgate.net Mechanistic insights into metal-mediated N-N bond formation could also lead to novel synthetic strategies that avoid hazardous reagents like hydrazine. rsc.orgumn.eduresearchgate.net Investigating the transformations of the aminopyrazole core, such as its reaction with various imines or dicarbonyl compounds to form fused heterocyclic systems, is another fertile area for research. researchgate.net
Advanced Computational Modeling for Predictive Design and Property Elucidation
Computational chemistry offers powerful tools to predict the properties and reactivity of 3-(1H-pyrrol-2-yl)-1H-pyrazol-5-amine and its derivatives. Density Functional Theory (DFT) calculations can be employed to study the molecule's electronic structure, frontier molecular orbitals (HOMO-LUMO), and electrostatic potential, providing insights into its reactivity. arabjchem.org
A key area for computational investigation is the annular tautomerism of the pyrazole ring. For N-unsubstituted pyrazoles, two tautomeric forms are possible. The relative stability of these tautomers is highly dependent on the nature of the substituents. researchgate.netnih.gov DFT calculations can predict the most stable tautomer in different environments (gas phase, various solvents) and provide a theoretical basis for interpreting experimental spectroscopic data.
Quantitative Structure-Activity Relationship (QSAR) studies represent another important computational avenue. By building mathematical models that correlate structural descriptors with biological activity, 2D and 3D-QSAR can guide the design of new analogues with enhanced properties for specific applications. nih.govacs.orgijsdr.org Such models can predict the activity of newly designed compounds before their synthesis, saving time and resources.
Strategic Design of Analogues for Specific Molecular Probes and Research Tools
The inherent fluorescence of many heterocyclic systems makes the pyrazole scaffold an excellent starting point for developing molecular probes. nih.govresearchgate.net By strategically modifying the this compound core, analogues can be designed as fluorescent sensors for bioimaging and environmental monitoring. univr.itmdpi.com
One strategy involves introducing fluorophores, such as a dansyl group, onto the pyrazole framework. nih.gov The resulting molecule's fluorescence properties (e.g., wavelength, quantum yield) may change upon binding to specific analytes (ions or small molecules), allowing for their detection. The pyrrole and amine functionalities provide convenient handles for attaching various reporter groups or binding sites.
The design of such probes can be guided by computational chemistry to predict their photophysical properties. researchgate.net Future research could focus on creating probes with specific characteristics, such as near-infrared (NIR) emission for deeper tissue imaging or turn-on fluorescence mechanisms for higher sensitivity.
Table 2: Potential Modifications for Molecular Probe Development
| Modification Site | Functional Group to Introduce | Target Application | Design Principle |
|---|---|---|---|
| 5-Amino Group | Dansyl Chloride, NBD Chloride | Fluorescent labeling of biomolecules | Covalent attachment of a fluorophore |
| Pyrazole N1-H | Ion-specific chelator (e.g., crown ether moiety) | Metal ion sensing | Analyte binding induces a change in fluorescence (PET) |
| Pyrrole N1-H | Bioconjugation handle (e.g., alkyne for click chemistry) | Targeted delivery in cells | Linking the probe to a targeting vector |
| Pyrazole C4-H | Electron-donating/withdrawing groups | pH sensing | Modulating the intramolecular charge transfer (ICT) process |
Integration into New Material Architectures and Functional Systems
The combination of two distinct N-heterocyclic rings makes this compound a highly attractive ligand and monomer for the construction of advanced materials.
Metal-Organic Frameworks (MOFs) and Coordination Polymers: The nitrogen atoms in both the pyrazole and pyrrole rings can act as coordination sites for metal ions. This allows the compound to serve as a versatile building block for creating Metal-Organic Frameworks (MOFs) or coordination polymers. researchgate.netaminer.org These materials have potential applications in gas storage, separation, and catalysis. rsc.orgrsc.org The free amino group could also be post-synthetically modified within the MOF structure to introduce new functionalities. digitellinc.com
Conductive and Porous Polymers: Pyrrole is the monomer for polypyrrole, a well-known conductive polymer. frontiersin.org The target molecule could be used to create functionalized conductive polymers. Furthermore, the rigid, aromatic structure is suitable for synthesizing Conjugated Microporous Polymers (CMPs). These materials possess high surface areas and robust architectures, making them useful for heterogeneous catalysis and gas separation. frontiersin.org
Surface Functionalization: Pyrrole-based compounds have been used to functionalize various surfaces, from semiconductors like silicon carbide to carbon-based materials like graphene and carbon black. mdpi.commdpi.comaps.org The this compound molecule could be used to impart new chemical properties to material surfaces, enabling applications in sensors or as coupling agents in nanocomposites. mdpi.commdpi.com
Q & A
Q. What are the key synthetic routes for 3-(1H-pyrrol-2-yl)-1H-pyrazol-5-amine, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves multi-step reactions starting from pyrazole precursors. Common methods include:
- Condensation reactions between pyrrole derivatives and pyrazole intermediates under reflux conditions (e.g., ethanol or acetonitrile).
- Amination steps using ammonia or ammonium acetate to introduce the amine group at the 5-position of the pyrazole ring . Optimization strategies:
- Solvent-free conditions can improve efficiency and reduce environmental impact .
- Catalytic systems (e.g., acid/base catalysts) may enhance reaction rates.
- Temperature control (e.g., 80–100°C) and inert atmospheres (N₂/Ar) prevent side reactions.
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
| Method | Purpose | Key Observations |
|---|---|---|
| ¹H/¹³C NMR | Confirm substituent positions and purity | Pyrazole ring protons appear as doublets (δ 6.5–7.5 ppm); pyrrole protons resonate near δ 6.0–6.8 ppm . |
| IR Spectroscopy | Identify functional groups (e.g., N-H stretch at ~3300 cm⁻¹) | Amine and pyrrole N-H stretches are diagnostic . |
| HPLC | Assess purity (>95% recommended for pharmacological studies) | Use C18 columns with UV detection (λ = 254 nm) . |
| Mass Spectrometry | Confirm molecular weight | ESI-MS typically shows [M+H]⁺ peaks matching the molecular formula . |
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
Contradictions often arise from variations in:
- Assay conditions (e.g., cell lines, incubation times).
- Compound purity (e.g., impurities >5% skew IC₅₀ values). Methodological solutions:
- Standardize assays using validated cell lines (e.g., HEK293 for receptor studies) .
- Replicate studies with independently synthesized batches.
- Dose-response curves to confirm activity thresholds .
Q. What mechanistic insights exist for the interaction of this compound with biological targets?
The compound’s dual heterocyclic structure enables interactions with:
- Enzymes : Competitive inhibition via hydrogen bonding with active-site residues (e.g., kinases) .
- Receptors : Allosteric modulation of G-protein-coupled receptors (GPCRs) due to pyrrole’s π-π stacking . Experimental approaches:
- X-ray crystallography to resolve binding modes.
- Molecular dynamics simulations to predict stability of ligand-target complexes .
Q. How can structure-activity relationship (SAR) studies guide the design of more potent derivatives?
| Substituent Modification | Observed Impact | Reference |
|---|---|---|
| Pyrrole N-alkylation | Increases lipophilicity and blood-brain barrier penetration | |
| Pyrazole C3 substitution | Enhances binding affinity for serotonin receptors | |
| Amino group acylation | Reduces metabolic degradation | |
| Key SAR strategies: |
- Introduce electron-withdrawing groups (e.g., -CF₃) to improve metabolic stability.
- Optimize steric bulk to avoid off-target interactions .
Q. What analytical techniques are critical for assessing the stability of this compound under varying storage conditions?
- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (>200°C indicates high thermal stability) .
- Differential Scanning Calorimetry (DSC) : Identifies phase transitions (e.g., melting points ~150–160°C).
- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
Methodological Guidance
Q. How should researchers design experiments to evaluate the pharmacokinetic (PK) properties of this compound?
- In vitro assays :
- Plasma protein binding (equilibrium dialysis).
- Metabolic stability in liver microsomes (e.g., t₁/₂ >30 min desirable) .
- In vivo studies :
- Oral bioavailability in rodent models (dose: 10 mg/kg).
- Tissue distribution via LC-MS/MS .
Q. What computational tools are recommended for predicting the reactivity of this compound in synthetic pathways?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
- Retrosynthetic Software (e.g., ChemAxon): Generate plausible synthetic routes from commercial precursors.
Q. How can researchers address low solubility of this compound in aqueous media?
- Co-solvent systems : Use DMSO/PEG-400 mixtures (<10% v/v to avoid cytotoxicity).
- Salt formation : React with HCl to form water-soluble hydrochloride salts .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
